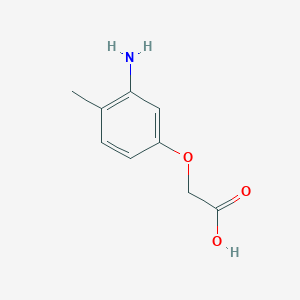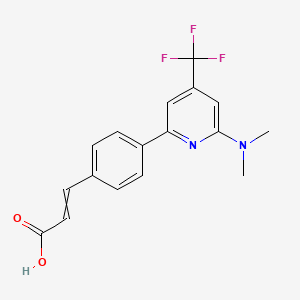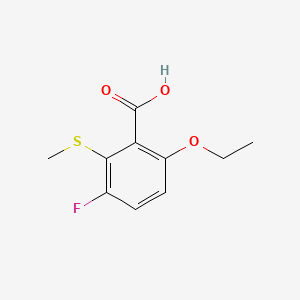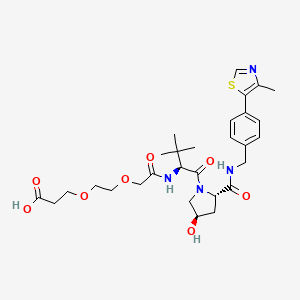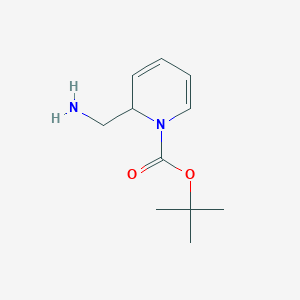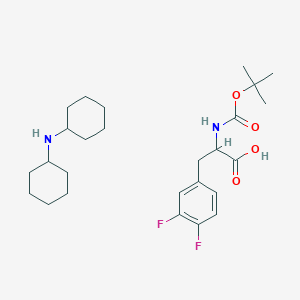
N-Boc-3,4-difluoro-L-phenylalanine DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoate is a complex organic compound that features a combination of dicyclohexylamine, tert-butoxycarbonyl, and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include tert-butoxycarbonyl chloride for protection, coupling agents like EDCI or DCC, and deprotection agents such as TFA.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps like crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The difluorophenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, this compound may be used to study enzyme interactions or as a ligand in binding studies due to its specific functional groups.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate
Uniqueness
Compared to similar compounds, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoate features a difluorophenyl group, which may enhance its binding affinity and specificity in biological systems. This unique structural feature can lead to different pharmacological or chemical properties.
Properties
Molecular Formula |
C26H40F2N2O4 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2 |
InChI Key |
CDXJPBYGJBVRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


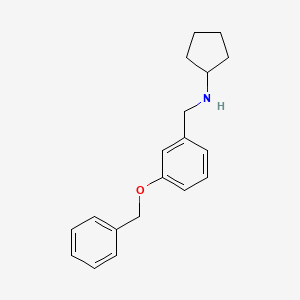
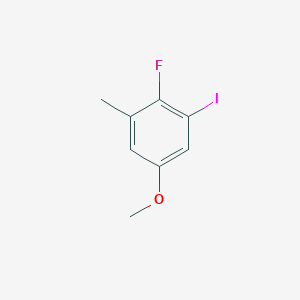
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)
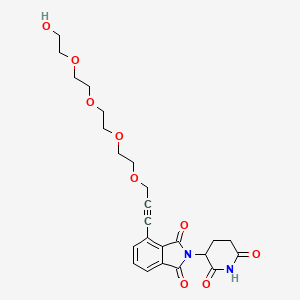
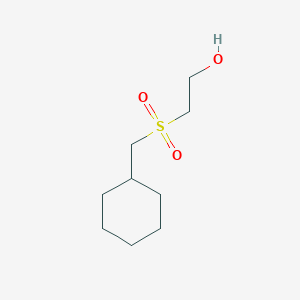
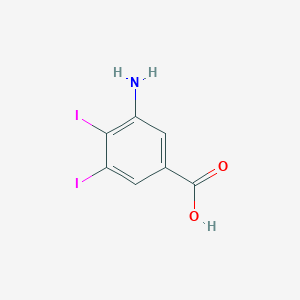
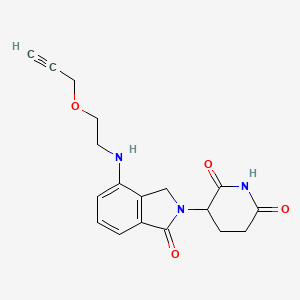
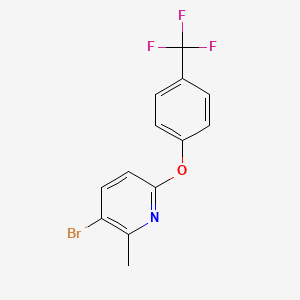
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
